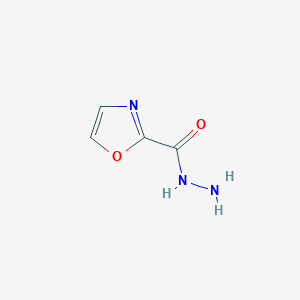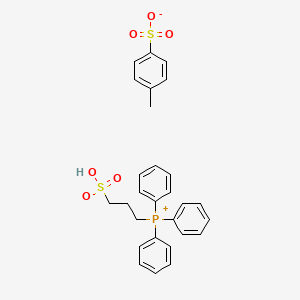
Metoxi-tetrabutilamonio
Descripción general
Descripción
Tetrabutylammoniummethoxide is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N(OCH3). It is commonly used as a strong base and nucleophile in organic synthesis. This compound is typically available as a solution in methanol and is known for its high reactivity and solubility in polar solvents such as methanol and ethanol .
Aplicaciones Científicas De Investigación
Tetrabutylammoniummethoxide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a strong base and nucleophile in various organic synthesis reactions.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammoniummethoxide can be synthesized through the reaction of tetrabutylammonium iodide with methanol in the presence of silver oxide. The process involves mixing 40 grams of tetrabutylammonium iodide in 90 milliliters of dry methanol, followed by the addition of 20 grams of finely powdered silver oxide. The mixture is shaken vigorously for an hour, and the supernatant liquid is tested for iodides. If iodides are present, additional silver oxide is added, and the mixture is shaken until no iodides remain. The mixture is then filtered, and the filtrate is washed with toluene to obtain the final product .
Industrial Production Methods
In industrial settings, tetrabutylammoniummethoxide is produced by blending potassium hydroxide and methanol, followed by the addition of tetrabutylammonium bromide. The mixture is heated and refluxed, then cooled and crystallized to obtain the final product. This method improves the yield and meets market demands .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammoniummethoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Deprotonation Reactions: It is used to deprotonate weak acids, forming corresponding anions.
Elimination Reactions: It can facilitate elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used with tetrabutylammoniummethoxide include alkyl halides, esters, and weak acids. Reactions are typically carried out in polar solvents such as methanol or ethanol, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving tetrabutylammoniummethoxide include substituted organic compounds, deprotonated anions, and alkenes, depending on the specific reaction conditions and substrates used .
Mecanismo De Acción
Tetrabutylammoniummethoxide exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids, forming corresponding anions, and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved include the formation of stable anions and the replacement of leaving groups in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Hydroxide: Similar in structure but contains a hydroxide ion instead of a methoxide ion.
Tetrabutylammonium Bromide: Contains a bromide ion and is used in different types of reactions.
Tetrabutylammonium Iodide: Contains an iodide ion and is used as a precursor in the synthesis of other tetrabutylammonium salts
Uniqueness
Tetrabutylammoniummethoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and substitution reactions. Its solubility in polar solvents and availability as a solution in methanol further enhance its utility in various chemical processes .
Propiedades
IUPAC Name |
methanolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRLMGCBINLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463103 | |
| Record name | Tetrabutylammonium methoxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34851-41-7 | |
| Record name | Tetrabutylammonium methoxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium methoxide solution, 20% in methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)






